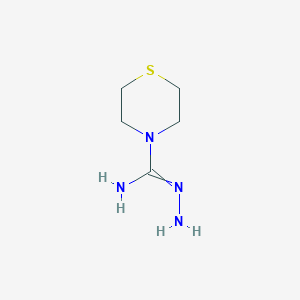
Thiomorpholine-4-carbohydrazonamide
Overview
Description
Thiomorpholine-4-carbohydrazonamide is a chemical compound with the molecular formula C5H12N4S and a molecular weight of 160.24 g/mol It is a derivative of thiomorpholine, which is a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure
Preparation Methods
The preparation of thiomorpholine-4-carbohydrazonamide can be achieved through several synthetic routes. One common method involves the reaction of thiomorpholine with hydrazine derivatives under controlled conditions. For instance, thiomorpholine can be reacted with carbohydrazide in the presence of a suitable catalyst to yield this compound . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of solvents to maximize yield and purity.
Chemical Reactions Analysis
Thiomorpholine-4-carbohydrazonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. For example, oxidation of this compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiomorpholine derivatives with different functional groups. Substitution reactions often involve nucleophiles or electrophiles, resulting in the formation of various substituted thiomorpholine compounds.
Scientific Research Applications
In medicinal chemistry, it has been investigated as a potential drug candidate for the treatment of diseases such as Chagas disease due to its trypanocidal activity . Additionally, thiomorpholine-4-carbohydrazonamide derivatives have shown promise as antifungal agents against Candida species . In materials science, this compound has been used to synthesize coordination polymers with unique photocatalytic and thermal properties .
Mechanism of Action
The mechanism of action of thiomorpholine-4-carbohydrazonamide involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is believed to be due to its interference with ergosterol synthesis, a key component of fungal cell membranes . In the context of its trypanocidal activity, this compound derivatives may inhibit key enzymes involved in the metabolism of Trypanosoma cruzi, the causative agent of Chagas disease .
Comparison with Similar Compounds
Thiomorpholine-4-carbohydrazonamide can be compared with other similar compounds such as thiomorpholine-4-carbonitrile and piperazine-1,4-dicarbonitrile. These compounds share structural similarities but differ in their functional groups and reactivity. For example, thiomorpholine-4-carbonitrile is used in the synthesis of coordination polymers with different topologies and properties
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows it to undergo a range of reactions, making it valuable for synthetic chemistry. Additionally, its promising biological activities highlight its potential as a therapeutic agent. Further research into its properties and applications will likely uncover even more uses for this intriguing compound.
Properties
IUPAC Name |
N'-aminothiomorpholine-4-carboximidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N4S/c6-5(8-7)9-1-3-10-4-2-9/h1-4,7H2,(H2,6,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYOSVIXFYSPHRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=NN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724193 | |
| Record name | Thiomorpholine-4-carbohydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
762183-12-0 | |
| Record name | Thiomorpholine-4-carbohydrazonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00724193 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B3357797.png)
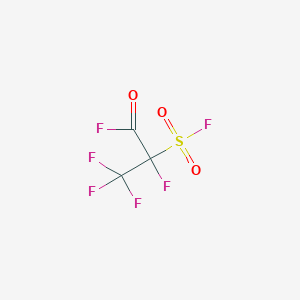
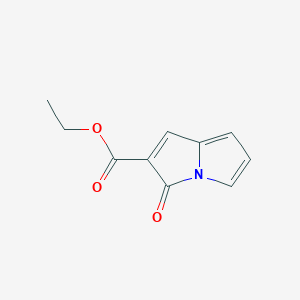

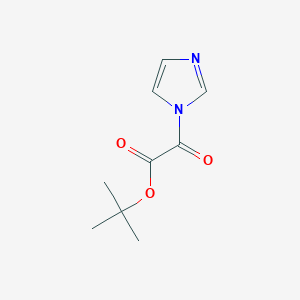
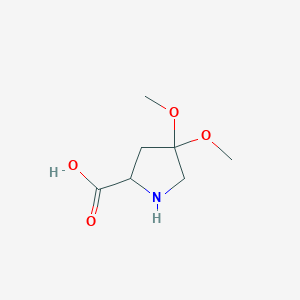
![[6-(2-ethylimidazol-1-yl)pyridazin-3-yl]hydrazine](/img/structure/B3357839.png)
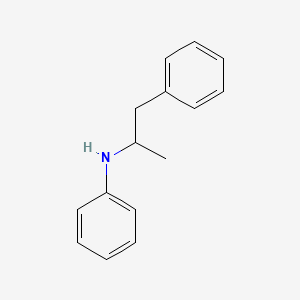


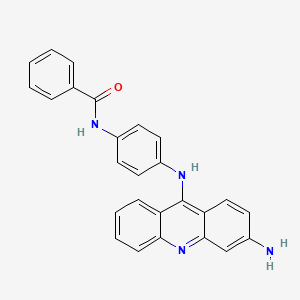
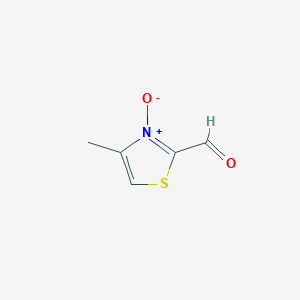
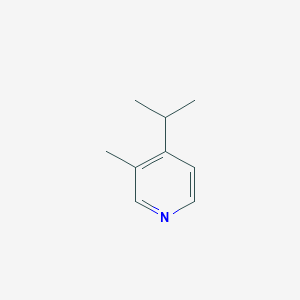
![2-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B3357879.png)
